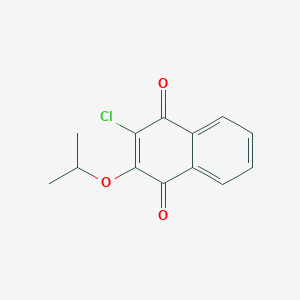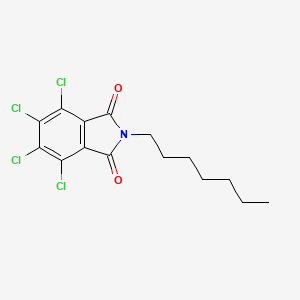
3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID is an organic compound characterized by the presence of an amino group and a trimethoxyphenyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,6-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Carboxylation: The final step involves the carboxylation of the amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-Nitro-3-(2,4,6-trimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-Amino-3-(2,4,6-trimethoxyphenyl)propanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4,5-Trimethoxyphenyl)propanoic acid: Similar structure but lacks the amino group.
3-(2,4-Dimethoxyphenyl)propanoic acid: Similar structure but with fewer methoxy groups.
Uniqueness
3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID is unique due to the presence of both an amino group and multiple methoxy groups, which contribute to its distinct chemical properties and potential biological activities .
Eigenschaften
CAS-Nummer |
682804-44-0 |
|---|---|
Molekularformel |
C12H17NO5 |
Molekulargewicht |
255.27 |
IUPAC-Name |
3-amino-3-(2,4,6-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-16-7-4-9(17-2)12(10(5-7)18-3)8(13)6-11(14)15/h4-5,8H,6,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
SLGONOCYZIRARZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(CC(=O)O)N)OC |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(CC(=O)O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-Methoxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]-2,2-dimethylpropan-1-one](/img/structure/B1659745.png)



![N-benzyl-3-[(4-fluorophenyl)sulfonylamino]-3-(4-methoxyphenyl)-N-methylpropanamide](/img/structure/B1659753.png)
![3-[(4-chlorophenyl)methylsulfanyl]-N-(2,3-dimethylcyclohexyl)propanamide](/img/structure/B1659755.png)
![N-[(E)-(2-Oxo-3-phenyl-5-pyridin-1-ium-1-yl-1H-imidazol-4-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B1659758.png)


![2-[bis(2-hydroxyethyl)amino]ethanol;5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid](/img/structure/B1659761.png)



![N-[(2-Chlorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1659767.png)
